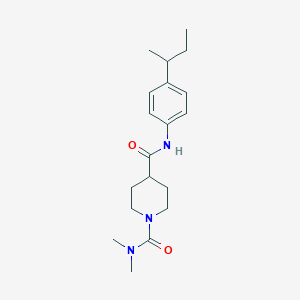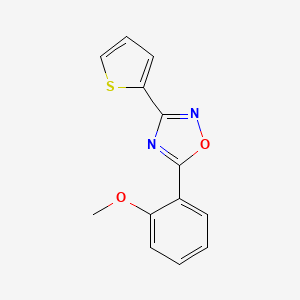
N~4~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as Bupivacaine, is a local anesthetic drug used for pain management in various medical procedures. Bupivacaine is a widely used drug due to its long-lasting effects and low toxicity. The synthesis of Bupivacaine involves a complex process that requires expertise and precision.
作用机制
Bupivacaine works by blocking sodium channels, preventing the transmission of nerve impulses, and inducing local anesthesia. The drug has a high affinity for sodium channels, making it effective in blocking nerve impulses and providing long-lasting pain relief.
Biochemical and Physiological Effects:
Bupivacaine has both biochemical and physiological effects on the body. The drug has a low toxicity profile and is well-tolerated by most patients. However, in rare cases, Bupivacaine can cause severe side effects, including cardiac arrest and respiratory depression. The drug's long-lasting effects make it an effective pain management tool, but it can also cause prolonged numbness and muscle weakness.
实验室实验的优点和局限性
Bupivacaine has several advantages for lab experiments, including its long-lasting effects and low toxicity profile. However, the drug's potential side effects and complex synthesis process can make it challenging to work with in a lab setting. Researchers must take precautions to ensure the purity and quality of the final product.
未来方向
There are several future directions for Bupivacaine research, including the development of new synthesis methods, the investigation of its potential use in cancer pain management, and the exploration of its effects on the nervous system. Researchers are also studying the drug's potential use in combination with other drugs to enhance its pain management properties.
Conclusion:
Bupivacaine is a widely used local anesthetic drug that has been extensively studied for its pain management properties. The drug's complex synthesis process and potential side effects make it challenging to work with in a lab setting. However, its long-lasting effects and low toxicity profile make it an effective pain management tool. Future research will continue to explore the drug's potential use in pain management and its effects on the nervous system.
合成方法
The synthesis of Bupivacaine involves the reaction of piperidine with 4-sec-butylphenyl magnesium bromide, followed by the addition of dimethylmalonic ester. The resulting product is then hydrolyzed and decarboxylated to form Bupivacaine. This process requires expertise and precision to ensure the purity and quality of the final product.
科学研究应用
Bupivacaine has been extensively studied for its use in pain management in various medical procedures. It is commonly used in epidural anesthesia for labor and delivery, postoperative pain management, and regional anesthesia. Bupivacaine has also been studied for its potential use in cancer pain management and chronic pain management.
属性
IUPAC Name |
4-N-(4-butan-2-ylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-5-14(2)15-6-8-17(9-7-15)20-18(23)16-10-12-22(13-11-16)19(24)21(3)4/h6-9,14,16H,5,10-13H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYUSBGOUFYVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-5-{1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5327563.png)
![1-methyl-N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5327564.png)
![4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5327585.png)
![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5327596.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5327601.png)

![N-({1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5327606.png)
![2-(methoxymethyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5327614.png)
![N-(2-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5327622.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5327628.png)

![1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5327651.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)